molecular formula C16H16N2 B7627886 2-[4-(1H-indol-5-yl)phenyl]ethanamine

2-[4-(1H-indol-5-yl)phenyl]ethanamine

Cat. No.: B7627886
M. Wt: 236.31 g/mol
InChI Key: GYVJKJFHFWKRFA-UHFFFAOYSA-N
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Description

2-[4-(1H-Indol-5-yl)phenyl]ethanamine is a synthetic organic compound featuring a biphenyl core structure that links a 1H-indol-5-yl group to an ethanamine chain. This molecular architecture, which incorporates the privileged indole scaffold, is of significant interest in medicinal chemistry and drug discovery research. The indole nucleus is a widely recognized heterocycle present in numerous biologically active molecules and FDA-approved pharmaceuticals, particularly in oncology, where indole-based compounds like Sunitinib and Alectinib are used for cancer treatment . The compound's structure, which combines an aromatic indole system with a flexible basic amine side chain, makes it a valuable intermediate for the design and synthesis of potential therapeutic agents. Researchers can utilize this scaffold to develop novel small-molecule inhibitors targeting various enzymes and receptors. Indole derivatives have demonstrated broad-spectrum antiviral activity, including anti-SARS-CoV-2 properties, and have been investigated as protease inhibitors . Additionally, structurally similar indole-ethanamine analogs have shown potent antibacterial effects against Gram-positive cocci, including Staphylococcus aureus, and have exhibited inhibitory effects on bacterial topoisomerase IV and DNA gyrase . The ethylamine side chain appended to the biaryl system enhances the molecule's potential for molecular recognition, allowing researchers to explore its interactions with various biological targets. This compound is provided as a high-purity material for research applications exclusively and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers handling this compound should follow standard laboratory safety protocols.

Properties

IUPAC Name

2-[4-(1H-indol-5-yl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c17-9-7-12-1-3-13(4-2-12)14-5-6-16-15(11-14)8-10-18-16/h1-6,8,10-11,18H,7,9,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVJKJFHFWKRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)C2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine Synthesis and Cyclization

The synthesis begins with 4-nitrophenylhydrazine (1), which reacts with an aminoketone (2) under acidic conditions to form a hydrazone intermediate (3). Cyclization under Fischer conditions (e.g., HCl/EtOH, reflux) yields the 5-nitroindole derivative (4). Subsequent hydrogenation over palladium catalysts reduces the nitro group to an amine, affording 2-substituted-5-amino-3-(2-aminoethyl)-1H-indole (5).

Key Reaction Conditions

  • Cyclization : HCl/EtOH, 40–120°C, 2–72 hours.

  • Hydrogenation : H₂/Pd-C, RT to 60°C, 4–48 hours.

This method’s efficiency hinges on the aminoketone’s accessibility. For example, aminoketones derived from 4-substituted piperazines require multi-step syntheses involving halogenation and nucleophilic substitution.

Suzuki-Miyaura Cross-Coupling Strategies

Suzuki-Miyaura coupling offers a modular route to biaryl structures, enabling the direct attachment of the indol-5-yl group to a pre-functionalized phenyl-ethylamine scaffold.

Synthesis of 4-Bromophenethylamine

The precursor 4-bromophenethylamine (6) is synthesized via:

  • Cyanidation : 4-Bromobenzyl bromide reacts with KCN to form 4-bromobenzyl cyanide (7).

  • Reduction : Catalytic hydrogenation (H₂/Ra-Ni) converts 7 to 4-bromophenethylamine (6).

Cross-Coupling with Indol-5-yl Boronic Acid

Coupling 6 with indol-5-yl boronic acid (8) under Pd catalysis (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) yields this compound (9).

Optimized Conditions

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : K₂CO₃ (2 equiv).

  • Solvent : DMF/H₂O (4:1), 80°C, 12 hours.

Challenges : The amine group in 6 may necessitate protection (e.g., as a Cbz derivative) to prevent Pd catalyst poisoning. Post-coupling deprotection (H₂/Pd-C) restores the free amine.

Reductive Amination Routes

Reductive amination offers a one-pot strategy to install the ethylamine moiety onto a ketone precursor.

Synthesis of 4-(1H-Indol-5-yl)phenylacetone

4-(1H-Indol-5-yl)benzaldehyde (15) undergoes aldol condensation with acetone to form α,β-unsaturated ketone 16. Hydrogenation (H₂/Pd-C) saturates the double bond, yielding 4-(1H-indol-5-yl)phenylacetone (17).

Reductive Amination

Treatment of 17 with ammonium acetate and NaBH₃CN in MeOH affords this compound (9).

Yield Optimization

  • Stoichiometry : Excess NH₄OAc (3 equiv) ensures complete imine formation.

  • Temperature : RT minimizes side reactions.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Fischer Indolization Hydrazone cyclization, hydrogenation40–55%High indole regioselectivityMulti-step, harsh acidic conditions
Suzuki Coupling Cross-coupling, deprotection50–65%Modular, mild conditionsRequires protecting groups
Wittig-Horner Olefination, condensation45–55%Scalable, one-pot reactionsSensitive to base/solvent choice
Reductive Amination Ketone synthesis, imine reduction35–50%Straightforward amine installationLimited to ketone accessibility

Industrial Considerations and Green Chemistry

Recent advancements prioritize solvent minimization and catalyst recycling. For instance, DBU/DMF systems in Wittig-Horner reactions enable one-pot syntheses, reducing waste. Additionally, flow chemistry adaptations of Suzuki couplings enhance throughput and Pd recovery .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-indol-5-yl)phenyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: Reduction of the indole ring can yield indoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, or nitro compounds under acidic or basic conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Indoline derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-[4-(1H-indol-5-yl)phenyl]ethanamine serves as a fundamental building block for synthesizing more complex indole derivatives. Its versatility allows chemists to modify its structure to create compounds with enhanced properties or functionalities. This compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, making it a valuable intermediate in synthetic organic chemistry.

Biology

The biological implications of this compound are noteworthy. Research has indicated its potential antimicrobial and anticancer properties. Studies suggest that the compound may interact with specific molecular targets, modulating their activity and influencing biological pathways. For instance, it may inhibit enzymes involved in cell proliferation, thereby exhibiting potential anticancer effects.

Medicine

In medicinal chemistry, this compound is being investigated for its role in drug development. Its ability to bind to various receptors makes it a candidate for targeting specific biological pathways associated with diseases such as cancer and neurological disorders. The pharmacological profile of this compound suggests it could be developed into therapeutic agents with significant efficacy.

Industry

Beyond academic research, this compound finds applications in industrial settings. It is utilized in the synthesis of dyes, pigments, and other industrial chemicals due to its stable chemical properties and ability to undergo functionalization.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer potential of indole derivatives, including this compound. The results demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Study 2: Neurotransmitter Modulation

Research conducted on the interaction of this compound with serotonin receptors revealed its potential as a modulator in neurotransmission. The findings indicated that this compound could enhance serotonin receptor activity, suggesting possible applications in treating mood disorders.

Case Study 3: Synthesis of Complex Indoles

A synthetic study highlighted the use of this compound as a precursor for developing novel indole-based compounds with improved pharmacological profiles. The research demonstrated efficient synthetic routes leading to high yields of desired derivatives.

Mechanism of Action

The mechanism of action of 2-[4-(1H-indol-5-yl)phenyl]ethanamine involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The compound’s ability to bind to specific receptors can also influence neurotransmission and other cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight Substituents (Indole/Phenyl Positions) Key Properties/Activities References
2-[4-(1H-Indol-5-yl)phenyl]ethanamine (Target) C₁₆H₁₆N₂ 236.32 Indol-5-yl at phenyl C4 Hypothesized 5-HT receptor interaction N/A
2-(2-Methyl-5-phenyl-1H-indol-3-yl)ethanamine C₁₇H₁₈N₂ 250.34 Methyl (C2), phenyl (C5) Structural analog; no activity reported
2-(5-Methoxy-1-methyl-1H-indol-3-yl)ethanamine C₁₂H₁₆N₂O 204.27 Methoxy (C5), methyl (N1) Potential serotonin receptor modulation
L-694,247 C₁₉H₂₀N₄O₃S 384.45 Oxadiazole, sulfonamide groups 5-HT₁D receptor agonist (IC₅₀ = 8 nM)
2-[4-(Trifluoromethyl)phenyl]ethylamine C₉H₁₀F₃N 189.18 CF₃ at phenyl C4 Increased lipophilicity; slight water solubility
2-(2,5-Dimethyl-1H-indol-3-yl)ethanamine C₁₂H₁₆N₂ 188.27 Methyl (C2, C5) Studied for indole derivative reactivity
Key Observations:
  • Substituent Position: The position of substituents on the indole ring (e.g., C5 vs. C3) significantly alters electronic properties and receptor binding.
  • Functional Groups : The addition of oxadiazole and sulfonamide moieties (L-694,247) introduces hydrogen-bonding capabilities, enhancing receptor selectivity and potency .
  • Lipophilicity : Trifluoromethyl groups () increase lipophilicity, improving blood-brain barrier penetration but reducing water solubility .

Physicochemical Properties

  • Solubility : 2-[4-(Trifluoromethyl)phenyl]ethylamine is slightly water-soluble due to its polar CF₃ group, whereas methylsulfanyl-substituted analogs (e.g., ) show moderate solubility in organic solvents .
  • Stability : Indole derivatives with electron-withdrawing groups (e.g., CF₃, ) exhibit greater metabolic stability compared to electron-donating substituents (e.g., methoxy, ) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[4-(1H-indol-5-yl)phenyl]ethanamine, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling indole derivatives with phenyl ethanamine precursors. For example, a Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling may be employed to attach the indole moiety to the phenyl ring. Key parameters include:

  • Solvent selection : Acetonitrile or tetrahydrofuran (THF) under reflux conditions enhances reaction efficiency .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.
  • Purification : Column chromatography with silica gel (eluent: dichloromethane/methanol gradients) followed by recrystallization to achieve >95% purity.
    • Characterization : Nuclear Magnetic Resonance (NMR, ¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. IR spectroscopy can validate amine functional groups .

Q. How can crystallographic data for this compound be obtained and refined?

  • Experimental Design : Single-crystal X-ray diffraction (SCXRD) is preferred. Crystals are grown via slow evaporation in solvents like ethanol or ethyl acetate.
  • Refinement : Use SHELXL for small-molecule refinement, leveraging its robust algorithms for handling hydrogen bonding and torsional angles. SHELXPRO can interface with macromolecular data if needed .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological activities (e.g., serotonin receptor agonism vs. antagonism)?

  • Hypothesis Testing : Design competitive binding assays using radiolabeled ligands (e.g., ³H-serotonin) to measure receptor affinity (Ki values). Compare results across cell lines (e.g., HEK-293 vs. CHO-K1) to rule out cell-specific effects.
  • Functional Assays : Use calcium flux or cAMP accumulation assays to distinguish agonist/antagonist behavior. For example, antagonism would suppress serotonin-induced cAMP production in 5-HT₁A-transfected cells .

Q. How can molecular dynamics (MD) simulations predict the compound’s interaction with lipid bilayers or membrane-bound receptors?

  • Setup : Employ software like GROMACS or AMBER. Parameterize the compound using GAFF2 force fields.
  • Key Metrics : Analyze hydrogen bonding with receptor residues (e.g., Asp116 in 5-HT₂A), hydrophobic interactions with indole-phenyl motifs, and membrane permeability via logP calculations (experimental logP ≈ 2.1 from PubChem) .

Q. What experimental approaches validate the compound’s proposed antimalarial activity?

  • In Vitro Assays : Test against Plasmodium falciparum cultures (e.g., Dd2 strain) using SYBR Green I fluorescence to quantify parasite growth inhibition (IC₅₀).
  • Mechanistic Studies : Probe heme polymerization inhibition via UV-Vis spectroscopy (absorbance at 405 nm) or assess mitochondrial membrane potential disruption using JC-1 dye .

Methodological Challenges and Solutions

Q. How to address discrepancies in NMR spectra due to tautomeric equilibria in the indole ring?

  • Low-Temperature NMR : Acquire spectra at −40°C to slow proton exchange and resolve tautomeric forms (e.g., 1H-indole vs. 3H-indole).
  • Dynamic NMR Analysis : Use variable-temperature (VT-NMR) to calculate activation energy barriers for tautomer interconversion .

Q. What chromatographic techniques improve purity assessment of the compound?

  • HPLC Methods : Use a C18 column with a gradient of water/acetonitrile (0.1% trifluoroacetic acid). Monitor UV absorbance at 280 nm (indole λmax).
  • LC-MS Coupling : Detect trace impurities (<0.1%) via electrospray ionization (ESI+) and quantify using external calibration curves .

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